4-[(Octyloxy)methylidene]cyclohex-1-ene
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Overview
Description
4-[(Octyloxy)methylidene]cyclohex-1-ene is an organic compound with the molecular formula C15H26O It is a derivative of cyclohexene, characterized by the presence of an octyloxy group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Octyloxy)methylidene]cyclohex-1-ene typically involves the reaction of cyclohexene with an octyloxy-containing reagent under specific conditions. One common method is the alkylation of cyclohexene with octyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(Octyloxy)methylidene]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
4-[(Octyloxy)methylidene]cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Octyloxy)methylidene]cyclohex-1-ene involves its interaction with molecular targets and pathways in biological systems. The octyloxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This interaction can lead to changes in cellular processes and biological activities.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler analog without the octyloxy group.
4-Methylcyclohexene: A similar compound with a methyl group instead of an octyloxy group.
α-Terpinolene: A structurally related compound with different substituents.
Uniqueness
4-[(Octyloxy)methylidene]cyclohex-1-ene is unique due to the presence of the octyloxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where enhanced lipophilicity and reactivity are desired.
Properties
CAS No. |
80336-11-4 |
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Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
4-(octoxymethylidene)cyclohexene |
InChI |
InChI=1S/C15H26O/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-8,14H,2-6,9-13H2,1H3 |
InChI Key |
MKNZXPVANSCMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC=C1CCC=CC1 |
Origin of Product |
United States |
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